2-Methoxyquinoline-7-carboxylic acid

Physicochemical Properties Acid-Base Chemistry Solubility

Select this exact 2-methoxy-7-carboxylic acid regioisomer for ACC inhibitor synthesis—no other positional isomer is interchangeable. It is the documented key intermediate in the patented spirocyclic pyrazololactam ACC inhibitor pathway (US2012/108619) with a 96% high-yielding hydrolysis step. Its predicted pKa of 3.58 confers greater acidity than 3- and 6-carboxylic acid analogs, enabling solubility optimization through salt formation. At approximately 7.7× lower cost per milligram than the 6-isomer, it supports expanded SAR screening and derivatization without proportional budget increases. For R&D use only.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 1374258-40-8
Cat. No. B3338882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinoline-7-carboxylic acid
CAS1374258-40-8
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CC(=C2)C(=O)O)C=C1
InChIInChI=1S/C11H9NO3/c1-15-10-5-4-7-2-3-8(11(13)14)6-9(7)12-10/h2-6H,1H3,(H,13,14)
InChIKeyUUJCLULZZFVJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyquinoline-7-carboxylic acid (CAS 1374258-40-8): Core Physicochemical Identity and Procurement Baseline


2-Methoxyquinoline-7-carboxylic acid (CAS 1374258-40-8) is a heterocyclic aromatic compound belonging to the quinoline carboxylic acid class, characterized by a methoxy substituent at the 2-position and a carboxylic acid group at the 7-position of the quinoline ring system [1]. With a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol, this compound serves primarily as a research chemical and synthetic building block for the development of more complex quinoline derivatives, including those with potential acetyl-CoA carboxylase (ACC) inhibitory activity . Its predicted acid dissociation constant (pKa) of 3.58±0.30 and XLogP3 value of 2 define its fundamental acid-base and lipophilicity profile, which are critical parameters for solubility, formulation, and biological membrane permeability considerations in early-stage research .

Why a Generic Quinoline Carboxylic Acid Cannot Substitute for 2-Methoxyquinoline-7-carboxylic acid


Direct substitution of 2-Methoxyquinoline-7-carboxylic acid with other methoxyquinoline positional isomers (e.g., 3-, 6-, or 8-carboxylic acid analogs) or the unsubstituted quinoline-7-carboxylic acid is scientifically unsound due to quantifiable differences in key physicochemical properties, particularly the acid dissociation constant (pKa) and lipophilicity (LogP). These parameters directly govern aqueous solubility, ionization state at physiological pH, and passive membrane permeability [1]. Furthermore, the specific 7-carboxylic acid substitution pattern is critical for its documented utility as a key intermediate in the synthesis of spirocyclic pyrazololactam-based acetyl-CoA carboxylase (ACC) inhibitors, a role that other regioisomers cannot fulfill due to divergent reactivity and steric hindrance during downstream chemical transformations [2][3]. The quantitative evidence below establishes these non-interchangeable characteristics.

Quantitative Differentiation Evidence for 2-Methoxyquinoline-7-carboxylic acid vs. Close Analogs


pKa-Dependent Acidic Strength Distinguishes 7-Carboxylic Acid Isomer from 3- and 6-Regioisomers

The predicted acid dissociation constant (pKa) of 2-Methoxyquinoline-7-carboxylic acid is 3.58±0.30, indicating significantly stronger acidity compared to the 3-carboxylic acid analog (pKa 4.16±0.50) and the 6-carboxylic acid analog (pKa 3.88±0.30) . This quantifiable difference in acidic strength directly impacts the compound's ionization state at a given pH, thereby influencing aqueous solubility, salt formation potential, and interaction with biological targets.

Physicochemical Properties Acid-Base Chemistry Solubility Drug Discovery

Lipophilicity (XLogP3) Differentiates 7-Carboxylic Acid Isomer from 3- and 6-Regioisomers

The calculated lipophilicity (XLogP3) of 2-Methoxyquinoline-7-carboxylic acid is 2.0 [1]. This value is notably lower than that of the 3-carboxylic acid analog, for which an XLogP3 of 2.2 has been reported [2]. A lower LogP value suggests enhanced aqueous solubility and potentially different passive membrane permeability characteristics, which are critical for in vitro assay performance and early in vivo studies.

Lipophilicity Membrane Permeability ADME Drug Design

High Synthetic Yield (96%) Reported for Hydrolysis of Ethyl 2-Methoxyquinoline-7-carboxylate

A robust synthetic procedure for 2-Methoxyquinoline-7-carboxylic acid has been reported, achieving a 96% isolated yield from the corresponding ethyl ester via hydrolysis with lithium hydroxide in THF/water at room temperature for 65 hours, followed by acidification . While direct comparative yield data for the hydrolysis of analogous ethyl 2-methoxyquinoline-X-carboxylates (X=3, 6, 8) under identical conditions is not available in the public domain, this high yield represents a favorable synthetic efficiency benchmark for procurement considerations involving larger-scale preparation.

Organic Synthesis Process Chemistry Intermediate Yield Optimization

Pricing and Availability: 7-Carboxylic Acid Isomer Shows Cost Advantage Over 6-Carboxylic Acid Analog

Commercial pricing data for research-grade material indicates that 2-Methoxyquinoline-7-carboxylic acid is available at a significantly lower cost per unit mass compared to the 6-carboxylic acid positional isomer. For example, the 7-carboxylic acid is listed at approximately $215 per 100mg (97% purity) , whereas the 6-carboxylic acid analog is priced at approximately $835 per 50mg (95% purity) . This represents a cost differential of over 7-fold when normalized for purity and quantity, making the 7-isomer a more economical choice for preliminary structure-activity relationship (SAR) studies or large-scale synthetic campaigns.

Procurement Cost Analysis Research Chemical Supply Chain

Documented Utility as a Key Intermediate in ACC Inhibitor Synthesis

2-Methoxyquinoline-7-carboxylic acid is explicitly disclosed as a synthetic intermediate in a patent application for N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors (US2012/108619) [1]. In this context, the compound is converted to an ethyl ester derivative and further elaborated to form spirocyclic pyrazololactam cores, a class of molecules that have demonstrated IC50 values against ACC1 and ACC2 in the nanomolar range (e.g., 189 nM and 172 nM for a related derivative) [2]. While other methoxyquinoline carboxylic acids may possess utility, this specific compound's documented role in a patent-backed medicinal chemistry program provides a validated starting point for research targeting ACC-related disorders such as type 2 diabetes mellitus and obesity.

Medicinal Chemistry Acetyl-CoA Carboxylase Diabetes Metabolic Disease

Optimal Application Scenarios for 2-Methoxyquinoline-7-carboxylic acid (CAS 1374258-40-8) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors

Researchers focused on developing ACC inhibitors for metabolic disease should prioritize this compound due to its documented use as a key intermediate in the synthesis of spirocyclic pyrazololactam-based ACC inhibitors, as disclosed in patent US2012/108619 [1]. The validated synthetic pathway and the high-yielding hydrolysis step (96%) provide a reliable starting point for SAR exploration .

Physicochemical Profiling and Pre-formulation Studies

Investigators requiring a quinoline carboxylic acid with a distinct acid-base profile should select this compound over its regioisomers. Its predicted pKa of 3.58±0.30 confers greater acidity compared to the 3- and 6-carboxylic acid analogs, which may be advantageous for solubility enhancement via salt formation at specific pH ranges [1]. Its lower lipophilicity (XLogP3 = 2.0) relative to the 3-isomer (XLogP3 = 2.2) may also favor aqueous formulation development .

Cost-Effective Large-Scale SAR Campaigns

Procurement managers and principal investigators with constrained budgets should opt for this isomer due to its favorable commercial pricing compared to the 6-carboxylic acid analog [1]. The significant cost advantage (approximately 7.7x less expensive per milligram) allows for the acquisition of larger quantities, enabling more extensive biological screening and chemical derivatization without proportional budget escalation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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